molecular formula C7H14ClNO B2996616 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride CAS No. 1172575-76-6

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride

Cat. No.: B2996616
CAS No.: 1172575-76-6
M. Wt: 163.65
InChI Key: DUEOSOPPSMJXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is a bicyclic amine derivative featuring a methanol substituent at the 1-position of the azabicyclo[3.1.1]heptane core. This compound belongs to a class of nitrogen-containing bicyclic structures widely utilized in medicinal chemistry as building blocks for drug discovery. The [3.1.1] bicyclo system introduces unique spatial and electronic properties, making it valuable for modulating biological activity and pharmacokinetic profiles.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-1-6(2-7)3-8-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEOSOPPSMJXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce a variety of oxidized derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antihistamine drugs, it interacts with histamine receptors to block their activity, thereby reducing allergic reactions . The exact molecular pathways depend on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo system and substituent positioning critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Bicyclo System Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride (Target) [3.1.1] 1-ylmethanol ~161.6* Not Provided Hydrochloride salt enhances solubility
{5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol [3.1.1] 1-ylmethanol, 5-fluoro 145.17 2375269-44-4 Fluorine increases metabolic stability
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride [3.1.1] 1-carboxylate methyl ester Not Provided 1392804-60-2 Ester group modifies reactivity
[rel-(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol hydrochloride [3.1.0] 2-ylmethanol Not Provided 1788041-43-9 Smaller ring system alters strain
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride [4.1.0] 7-trifluoromethyl Not Provided 1818847-27-6 CF3 group enhances lipophilicity
(3S,4R)-1-Azabicyclo[2.2.1]hept-3-ylmethanol [2.2.1] 3-ylmethanol 128 (MH+) Not Provided Norbornane-like structure

*Estimated based on analogous compounds.

Functional Group Impact

  • Carboxylate Esters : Methyl ester derivatives (Row 3) are often intermediates in prodrug synthesis, enabling controlled release of active moieties .
  • Trifluoromethyl Groups : The CF3-substituted [4.1.0] analog (Row 5) exhibits enhanced lipophilicity, favoring blood-brain barrier penetration .

Bicyclo System Effects

  • [3.1.1] vs.
  • [2.2.1] Norbornane Analogs: The [2.2.1] system (Row 6) mimics norbornane, offering rigidity useful in chiral synthesis and receptor targeting .

Salt Forms and Solubility

Hydrochloride salts are prevalent (e.g., Rows 1, 3–5) to improve aqueous solubility. Free bases (e.g., Row 6) may require derivatization for practical use in formulations .

Biological Activity

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is a bicyclic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, which includes a nitrogen atom within a bicyclic framework, allows it to interact with various biological targets, making it a valuable compound for research and drug development.

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₁₃ClN₁O
  • Molecular Weight: 163.64 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly histamine receptors. When incorporated into antihistamine drugs like Rupatidine, it effectively blocks histamine activity, thereby reducing allergic reactions and inflammation .

Biological Activity and Applications

Research has demonstrated various biological activities associated with this compound:

  • Antihistaminic Activity: As noted in studies, the compound's incorporation into antihistamine formulations enhances their efficacy against allergic reactions .
  • Neuropathic Pain Relief: In vivo studies have shown that derivatives of this compound can reverse chronic neuropathic pain in mouse models, indicating potential therapeutic applications in pain management .
  • Asthma Treatment: The compound has also been evaluated for its efficacy in reducing airway eosinophilia in models of allergic asthma, suggesting its role in respiratory therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study on Antihistamines Demonstrated that the incorporation of this compound into antihistamines significantly improved their binding affinity to histamine receptors .
Asthma Model In vivo experiments showed that derivatives effectively reduced eosinophilia and inflammation in asthma models, providing insights into their therapeutic potential .
Neuropathic Pain Study Found that orally administered compounds based on this structure reversed chronic pain symptoms in animal models, indicating a promising avenue for pain relief therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the reduction of nitrile groups using lithium aluminium hydride (LiAlH₄), which yields the desired amine structure. This synthetic route highlights its utility as a building block for creating more complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

The compound can be compared with other nitrogen-containing bicyclic compounds, such as pyridine analogues and bicyclo[3.1.1]heptanes, which lack the nitrogen atom that imparts unique properties to this compound. The presence of nitrogen enhances its interaction with biological systems, making it particularly valuable in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves cyclization of a precursor amine with a ketone or aldehyde under acidic conditions. For bicyclic systems, intramolecular Schiff base formation followed by reduction (e.g., NaBH₄) is common. Optimize reaction efficiency by:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature control : Maintain 50–70°C to balance reaction rate and byproduct formation.
  • Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How should researchers characterize the structural purity of this compound using spectroscopic techniques?

  • Stepwise approach :

  • ¹H/¹³C NMR : Assign peaks for the bicyclic core (e.g., bridgehead protons at δ 3.1–3.5 ppm) and methanol substituent (δ 4.2–4.6 ppm). Compare with analogous compounds like 3-azabicyclo[3.1.1]heptan-6-one hydrochloride .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 148 (calculated for C₆H₁₀ClNO) and fragmentation patterns .
  • IR spectroscopy : Validate O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the stereochemical configuration of this compound?

  • Integrated workflow :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict stereoisomer stability. Use SMILES notation (e.g., [@H] descriptors) to define chiral centers .
  • Experimental validation : Conduct NOE NMR to confirm spatial proximity of bridgehead protons. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Protocol :

  • Accelerated degradation : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze via HPLC at intervals (0, 1, 3 months).
  • pH-dependent stability : Prepare buffers (pH 1–13) and monitor hydrolysis by tracking parent compound depletion and degradant formation (e.g., free amine via LC-MS). Reference storage conditions (room temperature) from analogous bicyclic salts .

Q. What experimental approaches are suitable for determining the hydrogen-bonding network and its impact on solubility?

  • Methods :

  • X-ray diffraction : Resolve crystal packing to identify intermolecular H-bonds between the hydroxyl group and chloride counterion .
  • Solubility assays : Measure solubility in polar (water, DMSO) vs. nonpolar solvents (hexane). Correlate with computed LogP values (e.g., using MarvinSketch).
  • Thermogravimetric analysis (TGA) : Quantify hydrate formation, which influences solubility .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data for bicyclic azabicyclo derivatives be addressed?

  • Root cause investigation :

  • Purity assessment : Compare HPLC purity (>95%) with literature values. Impurities (e.g., residual solvents) may depress melting points .
  • Instrument calibration : Validate NMR chemical shifts using internal standards (e.g., TMS) and cross-check with published data for structurally related compounds like endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.